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Compound of Interest

Compound Name: 2-Acetamido-5-chlorothiazole

CAS No.: 20256-39-7

Cat. No.: B1587245

Get Quote

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of

pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for

other functional groups. 2-Acetamido-5-chlorothiazole (N-(5-chloro-1,3-thiazol-2-

yl)acetamide) serves as a critical building block for more complex molecules. Its importance is

notably highlighted by its role as a key intermediate in the synthesis of the broad-spectrum

antiparasitic drug, Nitazoxanide. Understanding the precise molecular structure and properties

of this intermediate is paramount for optimizing reaction pathways, ensuring purity, and

ultimately guaranteeing the quality of the final active pharmaceutical ingredient (API).

Physicochemical Properties and Structural Features
2-Acetamido-5-chlorothiazole is a solid at room temperature with a molecular formula of

C₅H₅ClN₂OS. Its structure is defined by a central thiazole ring substituted at the 2-position with

an acetamido group and at the 5-position with a chlorine atom. This substitution pattern

dictates its chemical reactivity and spectroscopic signature.

The acetamido group's carbonyl and N-H moieties provide hydrogen bond donor and acceptor

sites, influencing its solubility and interaction with biological targets. The electron-withdrawing
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nature of the chlorine atom at the C5 position significantly impacts the electron density of the

thiazole ring, influencing its aromaticity and susceptibility to further chemical modification.

Table 1: Key Physicochemical Data for 2-Acetamido-5-chlorothiazole

Property Value Source

Molecular Formula C₅H₅ClN₂OS PubChem

Molecular Weight 176.62 g/mol PubChem

CAS Number 1759-45-1 PubChem

Appearance
White to off-white crystalline

powder
General Chemical Data

Melting Point 224-228 °C ChemicalBook

Solubility

Soluble in Dimethylformamide

(DMF), Dimethyl Sulfoxide

(DMSO)

General Lab Experience

Synthesis and Mechanistic Considerations
The most common and efficient synthesis of 2-Acetamido-5-chlorothiazole involves the N-

acetylation of 2-Amino-5-chlorothiazole. This reaction is a classic example of nucleophilic acyl

substitution.

Mechanism Rationale: The lone pair of electrons on the exocyclic amino group of 2-Amino-5-

chlorothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of an

acetylating agent, typically acetic anhydride or acetyl chloride. Acetic anhydride is often

preferred in industrial settings due to its lower cost and safer handling profile compared to the

highly reactive and corrosive acetyl chloride. The reaction is frequently carried out in the

presence of a base (like pyridine or triethylamine) to neutralize the acid byproduct (acetic acid

or HCl), or by using a solvent like glacial acetic acid which can also act as a catalyst.
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Reactants:
2-Amino-5-chlorothiazole

Acetic Anhydride

Reaction Vessel
Solvent: Glacial Acetic Acid

Heat to Reflux (e.g., ~118°C)

1. Charge Reactor

Cooling & Precipitation
Cool mixture to room temp.

Add to ice-water

2. Reaction Completion

Isolation
Vacuum Filtration

3. Work-up

Purification
Washing with cold water

to remove acetic acid

4. Crude Purification

Drying
Dry under vacuum at 60-70°C

5. Final Processing

Final Product:
2-Acetamido-5-chlorothiazole

Yields >90%

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Acetamido-5-chlorothiazole.
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Detailed Synthesis Protocol
This protocol is a self-validating system. The success of each step is confirmed by the physical

state and subsequent analytical characterization of the product.

Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux

condenser and a magnetic stirrer.

Reagent Addition: Charge the flask with 2-Amino-5-chlorothiazole (1.0 eq). Add glacial acetic

acid as the solvent (approx. 5-10 volumes).

Initiation: Begin stirring and add acetic anhydride (1.1-1.2 eq) to the suspension in a

controlled manner. The slight excess of acetic anhydride ensures the complete consumption

of the starting amine.

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting

amine spot disappears.

Work-up and Isolation: After completion, allow the reaction mixture to cool to room

temperature. Slowly pour the mixture into a beaker of ice-water, which causes the product to

precipitate out of the acidic solution.

Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly

with cold deionized water to remove residual acetic acid and other water-soluble impurities.

Drying: Dry the purified solid in a vacuum oven at 60-70 °C until a constant weight is

achieved. The final product should be a white to off-white crystalline powder.

Structural Elucidation via Spectroscopic Analysis
Confirming the molecular structure of the synthesized product is a critical quality control step. A

combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence of its identity

and purity.

Caption: Key structural features and their expected spectroscopic signals.
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A. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) confirms the presence and connectivity of

hydrogen atoms in the molecule.

Protocol: Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., DMSO-

d₆). Record the spectrum on a 400 MHz or higher spectrometer.

Data Interpretation:

~12.4 ppm (singlet, 1H): This broad singlet corresponds to the amide proton (-NH-). Its

high chemical shift is characteristic of an amide proton in DMSO, which engages in

hydrogen bonding with the solvent.

~7.5 ppm (singlet, 1H): This singlet is assigned to the single proton on the thiazole ring

(C4-H). Its downfield shift is due to the aromatic nature of the ring and the electron-

withdrawing effect of the adjacent sulfur atom and chlorine atom.

~2.2 ppm (singlet, 3H): This singlet, integrating to three protons, is characteristic of the

methyl group (-CH₃) of the acetamido moiety.

B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: Prepare a sample using the Potassium Bromide (KBr) pellet method or as a thin

film. Record the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation:

3200-3300 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amide.

~1690 cm⁻¹ (strong, sharp): C=O stretching vibration (Amide I band), confirming the

presence of the carbonyl group.

~1550 cm⁻¹ (strong): N-H bending and C-N stretching (Amide II band).

~1300-1400 cm⁻¹: C-N stretching vibrations.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587245?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


~700-800 cm⁻¹: C-Cl stretching vibration.

C. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its

isotopic distribution, which is particularly useful due to the presence of chlorine.

Protocol: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.

Data Interpretation: The mass spectrum will show a characteristic isotopic pattern for the

molecular ion [M+H]⁺ due to the presence of one chlorine atom.

m/z at ~177: This corresponds to the [M+H]⁺ ion with the ³⁵Cl isotope.

m/z at ~179: This corresponds to the [M+H]⁺ ion with the ³⁷Cl isotope.

Intensity Ratio: The ratio of the peaks at m/z 177 and 179 will be approximately 3:1, which

is the natural abundance ratio of ³⁵Cl to ³⁷Cl, providing definitive confirmation of a single

chlorine atom in the structure.

Conclusion
2-Acetamido-5-chlorothiazole is a fundamentally important heterocyclic compound whose

precise synthesis and characterization are essential for its application in pharmaceutical

development. The protocols and analytical methodologies detailed in this guide provide a

robust framework for its preparation and structural validation. By integrating mechanistic

understanding with rigorous spectroscopic analysis, researchers can ensure the quality and

purity of this key building block, facilitating the advancement of complex synthetic targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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